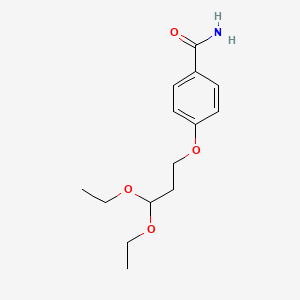
3-methoxy-5-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-5-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C9H7F3O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3-methoxybenzaldehyde is reacted with trifluoromethoxy reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 3-methoxy-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2) under specific conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Chemistry: In organic synthesis, 3-methoxy-5-(trifluoromethoxy)benzaldehyde is used as an intermediate for the preparation of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-methoxy-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
- 3-Methoxy-5-trifluoromethylphenylboronic acid
- 3-Methoxy-5-trifluoromethylbenzaldehyde
- 3-Methoxy-5-trifluoromethylphenylboronic acid
Comparison: Compared to similar compounds, 3-methoxy-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both methoxy and trifluoromethoxy groups. These substituents impart distinct electronic and steric effects, making it valuable for specific synthetic applications. The trifluoromethoxy group, in particular, can enhance the compound’s stability and reactivity .
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
3-methoxy-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7F3O3/c1-14-7-2-6(5-13)3-8(4-7)15-9(10,11)12/h2-5H,1H3 |
InChI Key |
LSGSLCKXXITHHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3R)-1-Benzyl-2,5-dioxo-3-pyrrolidinyl]carbamic acid benzyl ester](/img/structure/B8275753.png)





![2-[(1,1-Dimethyl-prop-2-ynyl)-methyl-amino]-ethanol](/img/structure/B8275810.png)

![[(4-Nitrophenyl)methylcarbonyl]-L-alanine](/img/structure/B8275823.png)

